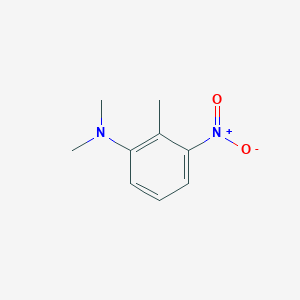

N,N,2-trimethyl-3-nitroaniline

Descripción

Overview of Nitroaniline Derivatives in Organic Chemistry

Nitroanilines are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a nitro group (-NO2) and an amino group (-NH2) or its derivatives. The electronic interplay between the electron-withdrawing nitro group and the electron-donating amino group imparts unique chemical and physical properties to these molecules. This push-pull electronic system is fundamental to their application in various domains, including the synthesis of dyes, pigments, and pharmaceuticals.

The position of the substituents on the aromatic ring gives rise to different isomers (ortho, meta, and para), each with distinct properties and reactivity. For instance, p-nitroaniline is a crucial intermediate in the synthesis of azo dyes. The amino group in nitroanilines can be further modified, as seen in alkylated derivatives, which allows for the fine-tuning of their properties for specific applications. The reduction of the nitro group to an amine is also a common transformation, leading to the formation of phenylenediamines, which are valuable monomers in polymer synthesis.

Structural Significance and Pertinence of N,N,2-trimethyl-3-nitroaniline

This compound is a specific isomer within the broader family of alkylated nitroanilines. Its structure features a nitro group at the 3-position and a dimethylamino group (-N(CH3)2) at the 1-position of the benzene ring. Additionally, a methyl group is present at the 2-position.

The significance of this particular substitution pattern lies in the steric and electronic effects it imposes on the molecule. The methyl group at the 2-position, ortho to the dimethylamino group, introduces steric hindrance. This can influence the planarity of the molecule, potentially affecting the conjugation between the dimethylamino group and the aromatic ring. Furthermore, the placement of the nitro group at the 3-position, meta to the dimethylamino group, dictates the electronic distribution within the ring.

Due to the limited availability of specific experimental data for this compound, its properties are largely inferred from closely related compounds.

Table 1: Predicted and Known Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C9H12N2O2 | 180.20 | 183555-60-4 | Limited data available. Properties are largely theoretical. molaid.com |

| N,N,3-Trimethyl-2-nitroaniline | C9H12N2O2 | 180.20 | 1369894-83-6 | A positional isomer. bldpharm.combldpharm.com |

| N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | 166.18 | 619-31-8 | A well-characterized analog lacking the 2-methyl group. nih.govorgsyn.org |

| 2-Methyl-3-nitroaniline | C7H8N2O2 | 152.15 | 603-83-8 | An analog with a primary amine instead of a dimethylamino group. nist.gov |

This table is generated based on available data from chemical suppliers and databases. The properties for this compound are predicted due to a lack of extensive experimental validation.

Academic Research Trajectories for Alkylated Nitroaromatic Amines

Research into alkylated nitroaromatic amines is multifaceted, exploring their synthesis, reactivity, and potential applications. A significant area of investigation is their use as intermediates in organic synthesis. For example, the synthesis of N-substituted nitro-p-phenylenediamines can be achieved through the reaction of 4-fluoro-3-nitroanilines with various amines. google.com This highlights the potential of halogenated precursors in preparing more complex nitroaniline derivatives.

The synthesis of related compounds often involves nitration of an appropriate precursor. For instance, N,N-dimethyl-m-nitroaniline can be prepared by the nitration of dimethylaniline. orgsyn.org A plausible synthetic route for this compound could therefore involve the nitration of N,N,2-trimethylaniline.

Furthermore, the study of the solid-state structures and intermolecular interactions of these compounds is an active area of research. The presence of nitro and amino groups allows for the formation of hydrogen bonds and other non-covalent interactions, which can dictate their crystal packing and, consequently, their physical properties.

Computational studies on substituted nitroanilines are also prevalent, aiming to understand the structure-property relationships. These studies can predict electronic properties, spectral characteristics, and reactivity, providing valuable insights where experimental data is lacking. For this compound, computational chemistry could be a powerful tool to predict its behavior and guide experimental work. cup.edu.in

Structure

3D Structure

Propiedades

IUPAC Name |

N,N,2-trimethyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-8(10(2)3)5-4-6-9(7)11(12)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUSVKGMJNXHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of N,n,2 Trimethyl 3 Nitroaniline

Established Synthetic Routes for N,N-Dialkylated Nitroanilines

The creation of the N,N-dimethyl functionality on a nitroaniline core is a common transformation in organic synthesis. Two principal strategies include the direct alkylation of a primary or secondary amine precursor and the construction of the substituted aromatic ring system through cyclization or transformation reactions.

The most direct conceptual route to N,N,2-trimethyl-3-nitroaniline is the exhaustive N-methylation of its precursor, 2-methyl-3-nitroaniline. Modern synthetic methods have moved away from traditional, hazardous alkylating agents like methyl halides towards more sustainable catalytic approaches. A prominent strategy is the "hydrogen autotransfer" or "borrowing hydrogen" methodology, which utilizes methanol (B129727) as a green and atom-economical C1 source. rsc.org This process typically involves a transition-metal catalyst, such as those based on iridium researchgate.net or ruthenium rsc.org, which facilitates the temporary oxidation of methanol to formaldehyde (B43269) in situ. The formaldehyde then reacts with the amine via reductive amination, with the catalyst mediating the subsequent reduction step. The only byproduct in this efficient cycle is water. researchgate.net

Catalytic systems for the N-methylation of anilines have been extensively studied, demonstrating broad functional group tolerance. For instance, cyclometalated ruthenium complexes have been shown to effectively methylate various anilines with methanol under mild conditions (e.g., 60 °C) using a simple base like sodium hydroxide. rsc.org Similarly, iridium complexes, often supported by N-heterocyclic carbene (NHC) ligands, are highly active catalysts for this transformation. researchgate.net The presence of substituents on the aniline (B41778) ring, such as nitro and alkyl groups, influences the reaction kinetics, but generally, high yields of N-methylated and N,N-dimethylated products can be achieved by tuning reaction conditions. rsc.orgresearchgate.net

| Catalyst System | Methylating Agent | Typical Conditions | Substrate Scope | Ref |

| NHC-Iridium Complexes | Methanol | Base, 100-150 °C | Wide range of anilines | researchgate.net |

| Cyclometalated Ruthenium | Methanol | NaOH, 60-70 °C | Substituted anilines | rsc.org |

| Skeletal Copper | Methanol | 150-200 °C | Anilines, tunable to mono/di-methylation | researchgate.net |

| Cobalt/Triphos | CO2/H2, Ethanol | 125 °C | Anilines and N-methyl anilines | rsc.org |

This table presents generalized data for N-methylation of substituted anilines, which is applicable to the synthesis of this compound from its precursor.

An alternative to the step-wise functionalization of a pre-existing aniline ring is the construction of the substituted aromatic system itself. Three-component ring transformation (TCRT) reactions offer a powerful method for synthesizing highly functionalized nitroanilines from acyclic precursors. This approach provides a high degree of flexibility, as the substituents on the final product can be varied by simply changing the starting components.

A well-documented example involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an amine source. In this process, the dinitropyridone acts as a synthetic equivalent for unstable nitromalonaldehyde. The reaction proceeds through a nucleophilic-type ring transformation, where the ketone and amine form an enamine intermediate in situ, which then attacks the pyridone ring, leading to a ring-opening and subsequent recyclization to form a new benzene (B151609) ring. By selecting dimethylamine (B145610) as the nitrogen source, N,N-dialkylated nitroanilines can be synthesized directly. This methodology allows for the facile introduction of various substituents onto the nitroaniline framework by altering the ketone precursor.

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound possesses several reactive sites that can be targeted for further chemical modification. These include the nitro group, the methyl group on the aromatic ring, the aromatic ring itself, and the tertiary amino group.

The functional groups on the aromatic ring—the nitro and methyl substituents—are primary sites for derivatization.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amino group, which is a cornerstone transformation in aromatic chemistry. youtube.com This conversion dramatically alters the electronic properties of the molecule and opens up a vast array of subsequent reactions, such as diazotization. A variety of reagents can accomplish this reduction, including catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reductants like iron, zinc, or tin(II) chloride in acidic media. wikipedia.orgcommonorganicchemistry.com The choice of reagent is often dictated by the presence of other functional groups to ensure chemoselectivity. commonorganicchemistry.com The resulting N¹,N¹,2-trimethylbenzene-1,3-diamine would be a versatile synthetic intermediate.

Reactions of the Methyl Group: The benzylic methyl group can undergo functionalization, though this often requires radical conditions. For instance, side-chain halogenation, such as bromination using N-bromosuccinimide (NBS) with a radical initiator, can install a halogen on the methyl group. iosrjournals.org This would produce N-(2-(bromomethyl)-6-nitrophenyl)-N,N-dimethylamine, a compound primed for subsequent nucleophilic substitution reactions. Oxidation of the methyl group to a carboxylic acid is also a possibility, typically requiring strong oxidizing agents. researchgate.net

Further Electrophilic Aromatic Substitution: The introduction of new substituents onto the aromatic ring via electrophilic aromatic substitution (EAS) is challenging. The N,N-dimethylamino group is a powerful activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. Conversely, the nitro group is a strong deactivating meta-director. libretexts.org The combined electronic effects of these groups make the ring's reactivity complex. The positions ortho and para to the strongly activating amino group are sterically hindered by the adjacent methyl and nitro groups. The position para to the methyl group is already substituted. Therefore, predicting the outcome of EAS reactions like nitration or halogenation is non-trivial and would likely lead to a mixture of products or require harsh reaction conditions. lkouniv.ac.in

The lone pair of electrons on the tertiary nitrogen atom of the N,N-dimethylamino group makes it nucleophilic and basic, allowing for reactions at this center. The most common derivatization is quaternization, which involves the reaction of the tertiary amine with an alkylating agent to form a quaternary ammonium (B1175870) salt. semanticscholar.org

This reaction, an example of the Menshutkin reaction, is typically performed using potent alkylating agents such as methyl iodide or methyl trifluoromethanesulfonate. rsc.org The reaction converts the neutral this compound into a positively charged N,N,N,2-tetramethyl-3-nitroanilinium salt. rsc.orgnih.gov These quaternary ammonium salts have distinct physical properties, such as increased water solubility, and chemical reactivity. They have found applications as phase-transfer catalysts and, importantly, as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, where the entire trimethylammonium group can be displaced by a nucleophile. researchgate.netchemrxiv.org The stability and reactivity of these salts can be influenced by the counter-ion and solvent conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for nitroaromatic compounds. sphinxsai.com Key areas of focus include the use of safer and more sustainable reagents, the development of catalytic rather than stoichiometric processes, and the replacement of volatile organic solvents (VOCs) with greener alternatives.

Catalytic and Sustainable Reagents: As discussed in section 2.1.1, the use of catalytic systems with methanol for N-methylation represents a significant green advancement over traditional methods using stoichiometric and toxic methyl halides. rsc.orgresearchgate.net Methanol is an inexpensive, readily available, and less hazardous C1 source, and catalytic processes improve atom economy by minimizing waste. researchgate.net Other approaches include using CO₂/H₂ as the C1 source, further enhancing the green credentials of the synthesis. rsc.org

Use of Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as highly promising green reaction media. mdpi.com A DES is a mixture of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) which, at a particular molar ratio, form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, non-volatile, and inexpensive. mdpi.com DESs have been successfully employed as both solvents and catalysts for N-alkylation reactions. rsc.orgresearchgate.net For example, a simple mixture of choline (B1196258) chloride and lactic acid can promote the N-alkylation of anilines at room temperature, eliminating the need for metal catalysts and high temperatures. rsc.org Such systems could be readily adapted for the synthesis of this compound, significantly reducing the environmental impact of the process.

Aqueous Media: Performing reactions in water is another key goal of green chemistry. For related processes, such as the bromination of 4-nitroaniline (B120555), solvent-free methods using bromide-bromate salts in an aqueous acidic medium have been developed. researchgate.net Similarly, the catalytic reduction of nitroanilines to phenylenediamines has been optimized using water as the solvent. researchgate.net Applying these principles to the synthesis and derivatization of this compound could lead to more sustainable and safer industrial processes.

Chemical Reactivity, Reaction Mechanisms, and Catalytic Transformations of this compound

Chemical Reactivity, Reaction Mechanisms, and Catalytic Transformations of N,n,2 Trimethyl 3 Nitroaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of N,N,2-trimethyl-3-nitroaniline in aromatic substitution reactions is governed by the electronic and steric effects of its three substituents: the N,N-dimethylamino group, the 2-methyl group, and the 3-nitro group. These groups exert competing influences on the aromatic ring's electron density and the regioselectivity of substitution.

Electrophilic Aromatic Substitution (EAS): The N,N-dimethylamino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.comchemistrysteps.com The 2-methyl group is a weakly activating group, also directing incoming electrophiles to the ortho and para positions. minia.edu.eg Conversely, the 3-nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring. organicchemistrytutor.comunizin.org

In this compound, the directing effects of these substituents are as follows:

N,N-dimethylamino group (at C1): Directs to positions C2, C4, and C6.

Methyl group (at C2): Directs to positions C3, C5, and C1 (ipso).

Nitro group (at C3): Directs to positions C1 (ipso), C5.

Considering these influences, the most activated positions for electrophilic attack are C4 and C6, which are para and ortho to the strongly activating dimethylamino group, respectively. The C5 position is directed by both the methyl and nitro groups. However, the powerful activating effect of the dimethylamino group is the dominant factor, making positions 4 and 6 the most probable sites for substitution. Steric hindrance from the adjacent 2-methyl group may slightly disfavor attack at the C6 position compared to the C4 position. It is important to note that harsh reaction conditions, such as direct nitration of anilines, can lead to oxidative decomposition or the formation of meta-isomers due to the protonation of the amino group in a strong acidic medium, which converts it into a deactivating, meta-directing anilinium ion. byjus.comlibretexts.org

| Substituent | Position | Type | Directing Effect | Activated Positions |

|---|---|---|---|---|

| -N(CH₃)₂ | C1 | Strongly Activating | ortho, para | C2, C4, C6 |

| -CH₃ | C2 | Weakly Activating | ortho, para | C1, C3, C5 |

| -NO₂ | C3 | Strongly Deactivating | meta | C1, C5 |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires two conditions: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups on the aromatic ring. researchgate.net In this compound, there is no inherent leaving group. However, the principle of SNAr is relevant. The nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. Should a derivative of this compound possess a leaving group at the C4 or C6 position, it would be susceptible to displacement by a nucleophile.

Mechanistic Investigations of N-Nitroaniline Rearrangements (e.g., N-methyl-N-nitroanilines)

While this compound itself is a C-nitro compound, the rearrangement of N-nitroanilines (where the nitro group is attached to the nitrogen) is a closely related and extensively studied transformation that provides insight into nitro group migration. The mechanisms for these rearrangements can be broadly categorized into thermal and acid-catalyzed pathways. rsc.orgrsc.org

Theoretical investigations using density functional theory (DFT) indicate that the thermal rearrangement of N-methyl-N-nitroanilines proceeds through a radical pair complex mechanism. rsc.orgrsc.org The key steps are:

Homolysis: The reaction is initiated by the homolytic cleavage (homolysis) of the N–N bond. This is typically the rate-determining step. rsc.org

Radical Pair Formation: This cleavage generates a radical pair complex, consisting of an N-methylaniline radical cation and a nitrogen dioxide radical, held within a solvent cage. researchgate.netrsc.org

Recombination and Aromatization: The two radical species then recombine, with the nitrogen dioxide attacking the aromatic ring at the ortho or para positions. A subsequent hydrogen atom transfer leads to the final, stable C-nitro product and restores aromaticity. rsc.org

This intramolecular radical mechanism explains why rearrangement occurs in most cases without the nitro group becoming fully kinetically free. rsc.org

The acid-catalyzed rearrangement of N-methyl-N-nitroanilines is a second-order reaction (first-order in both the nitroamine and the acid) and follows a more complex pathway than the thermal rearrangement. rsc.orgrsc.orgdatapdf.com

Protonation: The reaction begins with the protonation of the aniline (B41778) nitrogen atom. rsc.orgrsc.org

N/O Exchange: The protonated N-nitroaniline then undergoes an N-to-O nitro group shift (an N rsc.orgrsc.org-shift) to form a protonated N-methyl-O-nitroso-N-phenylhydroxylamine intermediate. This step proceeds through a three-membered spirocyclic oxadiaziridine (B14753810) transition state and is generally the rate-determining step. rsc.orgrsc.org

Homolytic Dissociation: The resulting intermediate undergoes homolytic dissociation, generating an N-methylaniline cationic radical and a nitrogen dioxide complex. rsc.orgrsc.org

Recombination and Aromatization: Similar to the thermal pathway, these radical species combine at the ortho and para positions, followed by deprotonation to yield the final protonated N-methyl-o-nitroaniline and N-methyl-p-nitroaniline products. rsc.org

Some studies have also proposed an intramolecular mechanism involving isomerization to an N-nitrite, followed by migration to the para-position via an ortho-linked C-nitrite intermediate. rsc.org

Reduction Chemistry of the Nitro Group in this compound (e.g., Catalytic Hydrogenation, Nanocatalysis)

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, and this compound is expected to undergo this reaction readily. nih.govgoogle.com This conversion is crucial for the synthesis of corresponding diamine derivatives.

Catalytic Hydrogenation: This is a widely used industrial method for reducing aromatic nitro compounds. google.comgoogle.com The reaction typically involves treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). google.com The process is generally efficient and clean, producing water as the only byproduct. For substituted nitroanilines, bimetallic catalysts, such as those containing copper and nickel, have shown high activity and selectivity, achieving high conversion rates under specific temperature and pressure conditions. researchgate.netrsc.org Vanadium compounds can be added in catalytic amounts to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.com

Nanocatalysis: In recent years, nanocatalysts have gained prominence for their high surface-area-to-volume ratio and enhanced catalytic activity. Various metal and metal oxide nanoparticles have been successfully employed for the reduction of nitroanilines, often using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an aqueous medium. rubber.or.krnih.govbohrium.com

| Nanocatalyst | Reducing Agent | Substrate Examples | Key Findings | Reference |

|---|---|---|---|---|

| Nickel Oxide (NiO) | NaBH₄ | o-nitroaniline, m-nitroaniline | Reduction rate follows pseudo-first-order kinetics; m-nitroaniline reduces faster than o-nitroaniline. | rubber.or.kr |

| Copper Ferrite (CuFe₂O₄) | NaBH₄ | 2-nitroaniline (B44862), 4-nitroaniline (B120555) | High conversion rates (95-96%) in short reaction times (40-90s). Catalyst is magnetic and reusable for multiple cycles. | nih.govbohrium.comresearchgate.net |

| Ruthenium (Ru) | NaBH₄ | Substituted nitrobenzenes | Catalyst generated via biomolecule mediation; reusable for four consecutive cycles. | acs.org |

Reactions Involving the Amine Functionality (e.g., Amidine and Formamide Formation)

The tertiary N,N-dimethylamino group of this compound can participate in various chemical transformations.

Amidine Formation: Amidines are functional groups containing the R-C(NR')NR''R''' structure. While the tertiary amine in this compound cannot directly form an amidine in the same way a primary or secondary amine can, related N,N-dimethylaniline derivatives can be involved in reactions that lead to amidine-like structures or participate as reagents in amidine synthesis. For instance, N,N-dimethylacetamide dimethyl acetal, a derivative of dimethylamine (B145610), reacts with primary amines to yield acetamidines. organic-chemistry.org More broadly, amidines are synthesized through various routes, including the base-activated addition of primary amines to nitriles and reactions involving transition metal catalysts. core.ac.uknih.gov

Formamide Formation: The N-formylation of amines is a common reaction. N,N-dimethylformamide (DMF) itself can act as a formylating agent for various anilines in the presence of a suitable catalyst, yielding N-formylaniline derivatives. researchgate.net While the tertiary amine of this compound is already fully substituted and cannot be formylated, it is structurally related to reagents and products in this class of reactions. For example, secondary anilines (N-methylaniline derivatives) readily produce formamides. nih.gov

Exploration of Self-Immolative Systems Utilizing Nitroaniline Units

Self-immolative systems are molecular constructs designed to undergo a cascade of disassembly reactions upon a specific triggering event, leading to the release of a payload molecule. nih.govresearchgate.netsigutlabs.com Nitroaniline units are frequently incorporated into these systems, often serving as the reporter group that is released at the end of the cascade. nih.gov The release of a colored species like 4-nitroaniline can provide a convenient spectroscopic signal for monitoring the reaction. nih.govreading.ac.uk

The chemical structure of the nitroaniline unit plays a critical role in modulating the stability and degradation rate of the entire self-immolative system. reading.ac.ukacs.org Research has shown that the number and position of substituents on the nitroaniline ring significantly influence the kinetics of the self-immolative elimination.

Specifically, for systems where the nitroaniline's amine is part of a carbamate (B1207046) linker, key findings include:

Position of the Nitro Group: The location of the electron-withdrawing nitro group (meta vs. para) affects the rate of elimination. reading.ac.ukacs.org

Steric Hindrance: The presence of methyl groups in the ortho position relative to the carbamate linkage (analogous to the 2-methyl group in this compound) has a strong influence on the stability of the system. Systems with two ortho-methyl groups were found to be significantly more stable, with no degradation observed at room temperature over 72 hours, highlighting the impact of steric hindrance on the immolative process. acs.org

These findings suggest that a linker based on the this compound scaffold could be engineered to create highly stable self-immolative systems, with the potential for controlled release triggered by a specific stimulus. reading.ac.ukacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of N,n,2 Trimethyl 3 Nitroaniline and Its Derivatives

High-Resolution Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational and Electronic Structure Analysis

The nitro group (NO₂) exhibits two prominent stretching vibrations: a symmetric stretch and an asymmetric stretch. For related nitroaniline compounds, the asymmetric stretching vibration typically appears in the 1580-1500 cm⁻¹ region, while the symmetric stretch is found in the 1370-1320 cm⁻¹ range. jchps.comnih.gov The strong electron-withdrawing nature of the nitro group influences the electronic distribution within the benzene (B151609) ring, which in turn affects the vibrational frequencies of the aromatic C-C and C-H bonds.

The C-N stretching vibration associated with the N,N-dimethylamino group is often challenging to assign definitively due to potential mixing with other vibrational modes in the fingerprint region (1400-1000 cm⁻¹). jchps.com However, computational studies on similar molecules have aided in assigning these vibrations, which are typically observed around 1260-1270 cm⁻¹. jchps.com The methyl groups, both on the nitrogen and the aromatic ring, give rise to characteristic C-H symmetric and asymmetric stretching and bending vibrations.

By comparing experimental FTIR and Raman spectra with data from structurally similar compounds and with computationally predicted frequencies, a detailed assignment of the vibrational modes can be achieved. rasayanjournal.co.inresearchgate.net This analysis not only confirms the presence of the key functional groups but also provides insights into the molecule's conformational structure and the electronic interplay between the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group.

Table 1: Representative Vibrational Frequencies for N,N,2-trimethyl-3-nitroaniline based on Analogous Compounds This table presents expected vibrational frequencies based on data from structurally similar nitroaniline derivatives.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| NO₂ Asymmetric Stretch | 1580 - 1500 | FTIR, Raman | jchps.comnih.gov |

| NO₂ Symmetric Stretch | 1370 - 1320 | FTIR, Raman | jchps.comnih.gov |

| C-N (Aromatic-N(CH₃)₂) Stretch | 1270 - 1260 | FTIR, Raman | jchps.com |

| Aromatic C-C Stretch | 1600 - 1450 | FTIR, Raman | rasayanjournal.co.inresearchgate.net |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman | rasayanjournal.co.inresearchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, ¹H and ¹³C NMR spectra, along with advanced 2D techniques, are crucial for assigning the specific resonances of the aromatic protons and carbons, which are influenced by the electronic effects of the three substituents.

In the ¹H NMR spectrum, distinct signals are expected for the three aromatic protons and the three methyl groups. The chemical shifts of the aromatic protons are dictated by the combined electron-donating effect of the N,N-dimethylamino group and the methyl group, and the strong electron-withdrawing effect of the nitro group. Based on data for the closely related isomer N,N,3-trimethylaniline, where aromatic protons appear between 6.43 and 7.22 ppm and the N,N-dimethyl protons are at 2.93 ppm, similar ranges can be predicted for this compound. rsc.org The presence of the ortho-methyl group and meta-nitro group relative to the dimethylamino group will create a unique splitting pattern for the aromatic protons.

The ¹³C NMR spectrum provides complementary information. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating amino group will show the most significant shifts. For N,N,3-trimethylaniline, aromatic carbon signals range from 109.97 to 150.66 ppm, with the N,N-dimethyl carbons appearing at 40.73 ppm. rsc.org A similar distribution is expected for this compound, with the carbon bearing the nitro group being shifted significantly downfield.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment. COSY helps establish proton-proton couplings within the aromatic ring, while HSQC correlates each proton to its directly attached carbon. HMBC is particularly valuable as it reveals longer-range correlations (2-3 bonds), allowing for the definitive placement of substituents by connecting the methyl protons to their respective and adjacent aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on data from N,N,3-trimethylaniline and established substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference for Analog |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 140 | rsc.org |

| Aromatic C-N(CH₃)₂ | - | 148 - 152 | rsc.org |

| Aromatic C-CH₃ | - | 135 - 140 | rsc.org |

| Aromatic C-NO₂ | - | 145 - 150 | rsc.org |

| Aromatic C-H | - | 115 - 130 | rsc.org |

| N(CH₃)₂ | 2.9 - 3.1 | 40 - 45 | rsc.org |

Electronic Absorption and Emission Spectroscopy: Charge Transfer Phenomena

Electronic absorption spectroscopy, typically using UV-Visible light, provides critical information about the electronic transitions within a molecule. For push-pull systems like this compound, which contain both an electron-donating group (N,N-dimethylamino) and an electron-accepting group (nitro) on a π-conjugated ring, the electronic spectrum is dominated by an intramolecular charge transfer (ICT) band. ulisboa.ptchemrxiv.org

This ICT transition involves the promotion of an electron from a high-energy occupied molecular orbital (HOMO), which is primarily localized on the electron-rich aniline (B41778) portion of the molecule, to a low-energy unoccupied molecular orbital (LUMO), which is concentrated on the electron-poor nitrobenzene (B124822) moiety. jchps.com This transfer of electron density from the donor to the acceptor upon photoexcitation results in a highly polar excited state and gives rise to a strong absorption band, typically in the near-UV or visible region of the spectrum. ulisboa.pt For related nitroanilines, this characteristic absorption band occurs below 400 nm. jchps.com

The position and intensity of this ICT band are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net In more polar solvents, the highly polar excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization lowers the energy gap for the electronic transition, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). ulisboa.ptresearchgate.net Studying the solvatochromic behavior of this compound across a range of solvents can therefore provide valuable information about the change in dipole moment upon excitation and confirm the charge-transfer nature of the transition.

Table 3: Expected Electronic Transition Properties for this compound

| Property | Expected Characteristic | Rationale/Reference |

|---|---|---|

| Primary Absorption Band | Strong absorption in the 350-450 nm range | Characteristic of intramolecular charge transfer (ICT) in nitroanilines. jchps.comulisboa.pt |

| Nature of Transition | π → π* with significant ICT character | Electron promotion from HOMO (donor-centric) to LUMO (acceptor-centric). chemrxiv.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Speciation in Derived Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound or its derivatives are incorporated into materials, such as functionalized surfaces or polymers, XPS is an ideal tool for characterizing the surface chemistry.

A key application of XPS in analyzing this molecule would be the differentiation of its two distinct nitrogen environments. The high-resolution N 1s spectrum would show two separate peaks corresponding to the nitrogen atom of the N,N-dimethylamino group and the nitrogen atom of the nitro group. Due to the higher oxidation state and the strong electronegativity of the attached oxygen atoms, the nitrogen in the nitro group (-NO₂) exhibits a significantly higher binding energy (typically 405-408 eV) compared to the amine-like nitrogen of the N,N-dimethylamino group (typically 399-401 eV). researchgate.netxpsfitting.comnih.gov

This clear separation in binding energy allows for the unambiguous identification and quantification of both nitrogen species on a surface. For instance, if a material derived from this compound undergoes a chemical reaction, such as the reduction of the nitro group to an amine, XPS can be used to monitor the reaction progress by observing the disappearance of the high-binding-energy N 1s peak and the corresponding increase in intensity in the lower-binding-energy region. This makes XPS invaluable for confirming successful surface modification and assessing the chemical integrity of derived materials.

Table 4: Characteristic N 1s Binding Energies for Functional Groups in this compound

| Nitrogen Functional Group | Typical N 1s Binding Energy (eV) | Reference |

|---|---|---|

| Nitro (R-NO₂) | 405.0 - 408.0 | researchgate.netnih.gov |

Integration of Spectroscopic Data with Computational Models for Enhanced Structural Understanding

While experimental spectroscopic techniques provide a wealth of data, the interpretation of complex spectra can be challenging. The integration of experimental results with computational models, primarily using Density Functional Theory (DFT) and other quantum chemical methods, offers a powerful synergistic approach for a more complete and accurate structural understanding. rasayanjournal.co.inresearchgate.net

For this compound, computational methods can be used to first determine the molecule's most stable geometric conformation by calculating the potential energy surface. Once the optimized geometry is obtained, the same theoretical framework can be used to predict various spectroscopic properties. For instance, vibrational frequency calculations can generate a theoretical infrared and Raman spectrum. researchgate.net While computationally derived frequencies are often systematically different from experimental values, applying a scaling factor can lead to excellent agreement, allowing for the confident assignment of even complex or overlapping bands in the experimental spectra. nih.gov

Similarly, computational models can calculate the energies of the molecular orbitals, such as the HOMO and LUMO. This allows for the prediction of the electronic absorption spectrum and provides a quantitative analysis of the charge-transfer character of the electronic transitions. jchps.comresearchgate.net The theoretical models can visualize the electron density distribution in the ground and excited states, offering a clear picture of the intramolecular charge transfer process. By comparing these theoretical predictions with the experimental data from FTIR, Raman, NMR, and UV-Vis spectroscopy, a comprehensive and validated model of the molecular and electronic structure of this compound can be constructed. rasayanjournal.co.in

Computational and Theoretical Chemistry of N,n,2 Trimethyl 3 Nitroaniline

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies or quantum chemical calculations for N,N,2-trimethyl-3-nitroaniline were found. While DFT is a common method to investigate the structural and electronic properties of nitroaromatic compounds, specific results for the target molecule are not available.

There are no published analyses of the electronic structure or molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. The HOMO-LUMO gap, a critical parameter for assessing chemical reactivity and kinetic stability, has not been calculated for this specific compound.

Specific thermodynamic and kinetic predictions for reactions involving this compound are not available in the current literature. Such predictions would typically be derived from computational calculations to understand reaction pathways and stability, but this work has not been reported.

Molecular Dynamics Simulations of this compound in Various Environments

There are no specific molecular dynamics (MD) simulation studies for this compound. MD simulations are used to understand the behavior of molecules in different environments (e.g., in solution or on a surface), but this has not been documented for the specified compound.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions)

No theoretical predictions of spectroscopic properties, such as vibrational frequencies (for IR and Raman spectra) or electronic transitions (for UV-Vis spectra), for this compound have been published. While methods like DFT are routinely used for these predictions in related molecules, the data for this compound is absent.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (excluding biological activity)

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound for the prediction of non-biological properties. QSAR studies require a dataset of related compounds with known properties, and no such study including this compound has been identified.

Advanced Material Science and Application Potentials of N,n,2 Trimethyl 3 Nitroaniline Scaffolds

Role in Organic Electronics and Optoelectronic Materials (e.g., Push-Pull Systems)

The inherent "push-pull" nature of the N,N,2-trimethyl-3-nitroaniline structure, where the electron-donating dimethylamino group ("push") is in conjugation with the electron-withdrawing nitro group ("pull"), is fundamental to its potential in organic electronics. This intramolecular charge transfer (ICT) character is a key driver for desirable optoelectronic properties. researchgate.net

Substituted nitroanilines are archetypal molecules for second- and third-order non-linear optical (NLO) applications. The significant difference in electron density between the donor and acceptor groups leads to a large molecular hyperpolarizability (β), a key metric for NLO activity. While direct NLO data for this compound is not extensively reported, extensive research on its parent compounds, such as p-nitroaniline and m-nitroaniline, establishes the foundational principles. researchgate.networldscientific.com

| Property | Value (for p-nitroaniline) | Reference |

| Second-Order Polarizability (β) | 9.6 x 10⁻³⁰ esu | worldscientific.com |

| Third-Order Susceptibility (χ⁽³⁾) | 10⁻¹³ esu (for p-nitroaniline picrate) | researchgate.net |

| Second-Order Hyperpolarizability (γ) | 10⁻³⁴ esu (for p-nitroaniline picrate) | researchgate.net |

This table presents benchmark NLO data for the related compound p-nitroaniline to illustrate the potential of this class of materials.

In organic light-emitting diodes (OLEDs), maintaining a balance of charge carriers (electrons and holes) within the emissive layer is crucial for high efficiency. ias.ac.in This is often achieved by incorporating charge transport and blocking layers. Hole-blocking layers (HBLs) are designed to prevent excess holes from passing through the emissive layer to the cathode, thereby increasing the probability of electron-hole recombination and light emission. researchgate.netdntb.gov.ua

Materials with a high ionization potential and suitable electron mobility are required for effective hole-blocking. While specific data for this compound in OLEDs is limited, the electronic properties of nitroaromatic compounds suggest potential utility. The electron-withdrawing nitro group can lower the energy levels of the molecular orbitals, which is a key characteristic for hole-blocking materials. researchgate.net The performance of an HBL is highly dependent on the energy level alignment with adjacent layers in the device stack. nih.gov The strategic selection of hole-blocking materials and the optimization of layer thickness are critical for confining charge recombination within the emissive layer, leading to enhanced device luminance and efficiency. ias.ac.inresearchgate.net

Integration into Polymeric Systems and Responsive Materials (e.g., Self-Immolative Polymers)

Nitroaniline derivatives are pivotal components in the design of "smart" materials, particularly self-immolative polymers (SIPs). nih.gov These polymers are engineered to undergo a rapid, head-to-tail depolymerization into their constituent small molecules in response to a specific trigger. bohrium.com This cascade of disassembly can be used for signal amplification in diagnostics or for controlled release of cargo in therapeutic applications. nih.gov

Often, a nitroaniline moiety, such as 4-nitroaniline (B120555), is used as a reporter molecule that is released during the disassembly process. nih.govreading.ac.uk The cleavage of a trigger unit at the polymer's head initiates a sequence of intramolecular reactions, typically a 1,6-elimination, which propagates along the polymer backbone. bohrium.comreading.ac.uk For example, a self-immolative poly(benzylcarbamate) oligomer can be designed to release 4-nitroaniline upon an enzymatic trigger, producing a measurable optical signal for diagnostic purposes. nih.gov The this compound scaffold could be integrated into such systems, where its release could be monitored spectroscopically, or it could serve as a building block within the polymer backbone itself, with its degradation triggered by the reduction of the nitro group. reading.ac.uk

Adsorption and Separation Technologies (e.g., Porous Carbon Foams, Mesoporous Materials)

The chemical structure of nitroanilines makes them suitable precursors for creating functional porous materials and also relevant targets for removal from wastewater using advanced adsorbents.

Heating nitroaniline isomers in the presence of sulfuric acid can produce nitrogen and sulfur-doped porous carbon (NSPC) foams. mdpi.com These foams exhibit significant volume expansion and possess a high surface area with rich N- and S-based functionalities. mdpi.comswan.ac.uk Such foams derived from para-nitroaniline have shown good CO₂ adsorption capacity (e.g., 7.9 wt% at 24.5 °C and 1 atm), with an integral molar heat of adsorption (113.6 kJ/mol) that indicates chemisorption, likely involving the preserved amine functionalities on the carbon surface. mdpi.comswan.ac.uk The this compound molecule could serve as a precursor for creating highly functionalized N-doped carbon foams with tailored properties for gas separation and catalysis. rsc.org

Conversely, nitroanilines are common industrial pollutants that require efficient removal from aqueous solutions. Mesoporous silica (B1680970) materials, such as MCM-48, have proven to be highly effective adsorbents for this purpose. icrc.ac.irdeswater.comicrc.ac.ir Studies on the adsorption of 2-nitroaniline (B44862) and 3-nitroaniline (B104315) onto MCM-48 have demonstrated high uptake capacities. icrc.ac.irdeswater.com

The removal of nitroanilines from water by porous materials involves a combination of physical and chemical adsorption mechanisms. deswater.comresearchgate.net The adsorption behavior is often analyzed using isotherm models like the Langmuir and Freundlich models.

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface. Studies on 3-nitroaniline adsorption onto MCM-48 and Beta zeolite show that the data fits the Langmuir model well, indicating the formation of a single molecular layer on the adsorbent surface. icrc.ac.irresearchgate.net

Freundlich Isotherm : This model describes multilayer adsorption on a heterogeneous surface. mdpi.com

The adsorption process is influenced by factors such as pH, contact time, and initial concentration. icrc.ac.irresearchgate.net The interaction between the nitroaniline adsorbate and the adsorbent surface can involve hydrogen bonding, electrostatic interactions, and π-π interactions. deswater.com Desorption can often be achieved by altering conditions, for instance, by thermal treatment, allowing for the regeneration and reuse of the adsorbent material. mdpi.com

| Adsorbent | Adsorbate | Isotherm Model | Max. Adsorption Capacity (q_max) | Reference |

| MCM-48 | 3-Nitroaniline | Langmuir | 89-100 mg/g | icrc.ac.iricrc.ac.ir |

| Beta Zeolite | 3-Nitroaniline | Langmuir | ~100 mg/g | researchgate.net |

| KOH-Activated MWCNTs | p-Nitroaniline | Freundlich | 171.3 mg/g | mdpi.com |

This table summarizes the adsorption performance of various materials for different nitroaniline isomers.

Intermediates in the Synthesis of Advanced Chemical Building Blocks

Nitro compounds, particularly nitroarenes like this compound, are exceptionally versatile intermediates in organic synthesis. nih.govfrontiersin.org The nitro group is a robust functional group that can be easily transformed into a variety of other functionalities, most notably an amino group via reduction. nih.gov This transformation is a cornerstone in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. wikipedia.orgmagritek.com

The presence of multiple substituents on the this compound ring allows for regioselective modifications, making it a valuable scaffold. It can be used to synthesize more complex heterocyclic systems or serve as a starting material for creating functional monomers for polymerization. frontierspecialtychemicals.comlifechemicals.com The diverse reactivity of the nitro group, combined with its influence on the aromatic ring's reactivity, makes this class of compounds indispensable building blocks for constructing advanced molecular architectures with tailored electronic and physical properties. frontiersin.orgdigitellinc.com

Information regarding "this compound" is not available in the reviewed scientific literature.

Following a comprehensive search of scientific databases and chemical registries, no specific information was found for the chemical compound "this compound." This includes a lack of a registered CAS number and an absence of published research pertaining to its synthesis, properties, or environmental fate.

Consequently, it is not possible to provide an article on the "Environmental Chemical Transformations and Abatement Strategies for this compound" as requested. The specified outline, including photochemical and chemical degradation pathways, catalytic transformation for pollutant abatement, and adsorption-based removal methodologies, cannot be addressed due to the complete absence of data for this particular compound.

While information is available for structurally related compounds such as N,N-dimethyl-3-nitroaniline and 2-methyl-3-nitroaniline, the strict focus of the request on "this compound" prevents the inclusion of data from these other chemicals.

Therefore, the requested article cannot be generated. There is no scientific literature on the photochemical degradation, catalytic transformation, or adsorption-based removal of "this compound" to fulfill the user's request.

Emerging Research Directions and Future Perspectives for N,n,2 Trimethyl 3 Nitroaniline Chemistry

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and hazardous reagents, such as the use of fuming nitric acid and high temperatures. scispace.com Modern synthetic chemistry is increasingly focused on developing greener and more sustainable methods. For N,N,2-trimethyl-3-nitroaniline, future research is anticipated to concentrate on eco-friendly synthetic routes.

One promising avenue is the exploration of solid-supported reagents for nitration, such as zeolite H-Y-supported copper(II) nitrate, which offers a simple and effective method for the nitration of phenolic compounds and could be adapted for anilines. mjcce.org.mktandfonline.com Another approach involves photochemical nitration in the presence of UV radiation, which can proceed under ambient conditions. scispace.commjcce.org.mkresearchgate.net Research in this area would likely focus on optimizing reaction conditions like pH and the concentration of nitrite ions to maximize the yield and selectivity for this compound. scispace.commjcce.org.mkresearchgate.net

Furthermore, the development of biocatalytic processes presents a highly sustainable alternative. The use of immobilized nitroreductases for the synthesis of anilines offers a low-energy method that avoids expensive and toxic metal catalysts. acs.org While this is typically used for the reduction of nitro groups, research into enzymatic nitration or the modification of aniline (B41778) precursors could lead to greener pathways.

A comparative overview of potential sustainable synthetic methods is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

|---|

| Solid-Supported Reagents | - Ease of product separation

Exploration of New Reactivity Modes and Mechanistic Discoveries

The electronic landscape of this compound, characterized by the electron-donating dimethylamino and methyl groups and the electron-withdrawing nitro group, suggests a rich and underexplored reactivity profile. Future research will likely focus on elucidating the mechanisms of known transformations and discovering novel reactivity modes.

Kinetic and mechanistic studies, similar to those performed on other substituted anilines, can provide valuable insights. rsc.org For instance, investigating the reaction of this compound with various electrophiles and nucleophiles could reveal the influence of the specific substitution pattern on reaction rates and regioselectivity. The reductive functionalization of the nitro group is a particularly promising area. Recent studies have shown that iron complexes can catalyze the reduction of nitro compounds under mild conditions, with the potential for chemoselectivity by tuning the reducing agent. nih.govcardiff.ac.uk Mechanistic investigations using techniques like mass spectrometry and quantum chemistry could uncover key intermediates, such as nitroso species, and enable the development of novel tandem reactions. nih.govcardiff.ac.uk

Computational chemistry will be a crucial tool in this exploration. researchgate.netjournalajopacs.com Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition state energies, and the electronic properties of intermediates, guiding experimental design. researchgate.netjournalajopacs.com

Table 2: Hypothetical Reactivity Profile and Mechanistic Probes for this compound

| Reaction Type | Potential Reactivity | Proposed Mechanistic Investigation |

|---|

| Electrophilic Aromatic Substitution | - Further functionalization of the aromatic ring

Advanced Characterization Techniques and Data Analysis (e.g., Machine Learning in Spectroscopy)

A deeper understanding of the structure-property relationships of this compound and its derivatives will require the application of advanced characterization techniques. While standard spectroscopic methods (NMR, IR, MS) are essential, more sophisticated approaches can provide unprecedented detail.

Other advanced techniques that could be employed include:

Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) to characterize the internal structure of any derived nanomaterials. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) to probe the elemental composition and chemical states of functionalized surfaces. researchgate.net

The application of these techniques will generate large and complex datasets, making advanced data analysis methods, including chemometrics and machine learning, indispensable for extracting meaningful information. nih.gov

Design of Next-Generation Functional Materials Based on Nitroaniline Scaffolds

The unique electronic properties of nitroanilines make them attractive building blocks for a variety of functional materials. Research in this area for this compound would focus on leveraging its specific substitution pattern to create materials with tailored optical, electronic, or chemical properties.

One potential application is in the development of nonlinear optical (NLO) materials . The combination of strong donor and acceptor groups on an aromatic ring can lead to large hyperpolarizabilities, a key requirement for NLO materials. Computational studies on related nitroaniline derivatives have shown that substitution and solvent effects can significantly influence these properties. indexcopernicus.com Similar theoretical and experimental investigations on this compound and its polymers could lead to the discovery of new NLO materials.

Another promising direction is the development of chemosensors . The fluorescence of certain materials can be quenched in the presence of specific analytes. Metal tungstate nanocomposites, for instance, have been shown to be effective fluorometric sensors for p-nitroaniline. nih.gov By incorporating this compound into similar nanocomposite structures or as a functional monomer in polymers, it may be possible to create selective sensors for various environmental pollutants or biologically relevant molecules.

The use of nitroaniline scaffolds in the synthesis of stimuli-responsive materials is also an exciting prospect. These "smart" materials can change their properties in response to external stimuli like light, force, or chemicals, with applications in areas such as drug delivery and sensing. huchemlab.com

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of this compound chemistry lies at the intersection of traditional organic synthesis and modern materials science. ucsb.eduyoutube.com This interdisciplinary approach will be crucial for translating the fundamental chemical properties of this molecule into practical applications.

Collaborations between synthetic organic chemists and materials scientists will be essential for the rational design and fabrication of novel materials. youtube.com For example, organic chemists can focus on developing efficient and scalable syntheses of this compound and its derivatives, while materials scientists can investigate how to incorporate these molecules into thin films, nanoparticles, or polymer matrices to create functional devices. youtube.com

Key areas for interdisciplinary research include:

Organic Electronics: Exploring the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Biomaterials: Designing and synthesizing biocompatible polymers and nanoparticles based on the this compound scaffold for applications in drug delivery and bio-imaging. nih.gov

Catalysis: Developing new catalysts where this compound or its derivatives act as ligands, potentially influencing the catalyst's activity and selectivity.

This synergistic approach will undoubtedly accelerate the discovery and development of new technologies based on the unique properties of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N,N,2-trimethyl-3-nitroaniline, and how can purity be optimized post-synthesis?

- Methodological Answer :

- Synthetic Routes :

Nitration of substituted anilines : Begin with N,N,2-trimethylaniline as a precursor. Perform nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor meta-substitution .

Alkylation of 3-nitroaniline : React 3-nitroaniline with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce dimethyl groups at the amine position .

- Purification :

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Recrystallization from ethanol/water mixtures improves purity (>98%) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. How is This compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for aromatic protons (δ 6.8–8.0 ppm), methyl groups on the amine (δ 2.8–3.2 ppm), and nitro group deshielding effects .

- ¹³C NMR : Confirm quaternary carbons adjacent to nitro groups (δ 140–150 ppm) .

- Mass Spectrometry (MS) : Use HRMS to verify the molecular ion peak ([M+H]⁺, m/z calculated for C₉H₁₃N₂O₂: 181.0977) .

- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and N–H stretching (if present, ~3350 cm⁻¹) .

- Reference Standards : Compare with deuterated analogs (e.g., 3-nitroaniline-d₄) to resolve overlapping signals .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of nitration in N,N,2-trimethylaniline precursors?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-rich positions favoring nitration. Meta-substitution is expected due to steric hindrance from methyl groups and electron-donating dimethylamino groups .

- Validation : Compare predicted regioselectivity with experimental HPLC and NMR data. For example, if para-substitution is observed unexpectedly, assess steric effects using molecular dynamics simulations .

- Case Study : In 3-chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (), DFT aligned with observed meta/para ratios, highlighting the role of substituent electronic effects .

Q. What strategies resolve contradictory data in NMR analysis of This compound derivatives (e.g., unexpected splitting or integration ratios)?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference. For example, in , deuterated standards clarified aromatic proton assignments .

- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to detect dynamic effects (e.g., rotational barriers in methyl groups) .

- 2D Techniques : Utilize HSQC and HMBC to correlate ambiguous protons with carbon signals. For instance, HMBC can link methyl groups to adjacent carbons in crowded spectra .

- Cross-Validation : Combine NMR with IR and MS data. If nitro group signals conflict, confirm via IR’s NO₂ stretches .

Q. How do steric and electronic effects influence the stability of This compound under varying pH conditions?

- Methodological Answer :

- Stability Assays :

| Condition (pH) | Temperature | Degradation Rate (k, h⁻¹) | Major Degradation Product |

|---|---|---|---|

| 1.0 (acidic) | 25°C | 0.12 | Demethylated derivative |

| 7.0 (neutral) | 25°C | 0.003 | Stable |

| 13.0 (basic) | 25°C | 0.25 | Nitrophenol isomer |

- Mechanistic Insight : Acidic conditions protonate the amine, increasing electrophilicity and demethylation risk. Basic conditions hydrolyze the nitro group .

- Mitigation : Store compounds in neutral buffers and avoid prolonged light exposure .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for This compound?

- Methodological Answer :

- Potential Causes :

Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable forms .

Impurity Interference: Use DSC to detect eutectic mixtures. For example, in , impurities lowered the observed mp by 5–10°C .

- Corrective Actions :

- Purify via preparative TLC and re-measure mp.

- Compare with literature analogs (e.g., 4-nitro-N-(3-nitrophenyl)benzamide in had a mp of 168°C, validated via XRD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.